molecular formula C6H9O7- B1237843 D-tagaturonate

D-tagaturonate

Cat. No.: B1237843
M. Wt: 193.13 g/mol
InChI Key: IZSRJDGCGRAUAR-WDCZJNDASA-M
Attention: For research use only. Not for human or veterinary use.
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Description

D-tagaturonate is conjugate base of D-tagaturonic acid. It has a role as an Escherichia coli metabolite. It is a conjugate base of a D-tagaturonic acid.

Scientific Research Applications

Metabolic Engineering for Bioethanol Production

D-Tagaturonate is involved in the metabolism of D-galacturonate, a monomer of pectin. Research has explored the use of Saccharomyces cerevisiae, which typically cannot metabolize D-galacturonate, for producing ethanol or other compounds from pectin-rich feedstocks. The introduction of a heterologous pathway for D-galacturonate metabolism, involving this compound reductase and D-galacturonate isomerases, is a significant step in this metabolic engineering process. Efficient expression of these enzymes in yeast could pave the way for bioethanol production from D-galacturonate (Huisjes et al., 2012).

L-Galactose Metabolism in Gut Microbiota

This compound plays a role in the metabolism of L-galactose in Bacteroides vulgatus, a prevalent bacterium in the human gut microbiota. The metabolism involves converting L-galactose to this compound through several previously uncharacterized enzymes. Understanding this metabolic pathway can offer insights into gut microbiome functions and its impact on human health (Hobbs et al., 2014).

Alduronic Acid Metabolism by Bacteria

This compound is also involved in the metabolism of alduronic acids by bacteria. This metabolic process is part of the utilization of glucuronic and galacturonic acids, where this compound acts as an intermediate. Studying these metabolic pathways can enhance our understanding of bacterial metabolism and its potential applications in biotechnology and environmental sciences (McRORIE, Williams, & Payne, 1959).

Properties

Molecular Formula

C6H9O7-

Molecular Weight

193.13 g/mol

IUPAC Name

(2S,3R,4S)-2,3,4,6-tetrahydroxy-5-oxohexanoate

InChI

InChI=1S/C6H10O7/c7-1-2(8)3(9)4(10)5(11)6(12)13/h3-5,7,9-11H,1H2,(H,12,13)/p-1/t3-,4-,5+/m1/s1

InChI Key

IZSRJDGCGRAUAR-WDCZJNDASA-M

Isomeric SMILES

C(C(=O)[C@H]([C@H]([C@@H](C(=O)[O-])O)O)O)O

SMILES

C(C(=O)C(C(C(C(=O)[O-])O)O)O)O

Canonical SMILES

C(C(=O)C(C(C(C(=O)[O-])O)O)O)O

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
D-tagaturonate
Reactant of Route 2
D-tagaturonate
Reactant of Route 3
D-tagaturonate
Reactant of Route 4
D-tagaturonate
Reactant of Route 5
D-tagaturonate
Reactant of Route 6
D-tagaturonate

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